In Vivo Efficacy vs. Penicillin G
In a murine model of experimental Staphylococcus aureus or Staphylococcus hemolyticus infection, enduracidin demonstrated superior therapeutic efficacy compared with penicillin G [1]. The ED50 value for enduracidin in mice was determined to be 2.27 mg/kg, representing the dose required to protect 50% of infected animals from mortality [2].
| Evidence Dimension | In vivo therapeutic efficacy (ED50) in murine S. aureus infection |
|---|---|
| Target Compound Data | ED50 = 2.27 mg/kg |
| Comparator Or Baseline | Penicillin G: lower efficacy reported; enduracidin noted as 'more effective' |
| Quantified Difference | Enduracidin therapeutically more effective than penicillin G; ED50 of 2.27 mg/kg established |
| Conditions | Intraperitoneal administration; mouse model of experimental Staphylococcus aureus or Staphylococcus hemolyticus infection |
Why This Matters
This in vivo quantitative benchmark provides a key differentiator for procurement in animal health and preclinical infection research contexts where murine models are standard.
- [1] Goto S, Kuwahara S, Okubo N, Zenyoji H. In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance. J Antibiot (Tokyo). 1968;21(2):119-25. View Source
- [2] Kawakami M, Nagai Y, Fujii T, Mitsuhashi S. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo. J Antibiot (Tokyo). 1971;24(9):583-6. View Source
